(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylen)amino)piperazin-1-yl)pentanenitrile
Übersicht
Beschreibung
SC-26196 ist ein potenter, oral wirksamer Inhibitor der Delta-6-Desaturase (D6D, auch bekannt als Fettsäure-Desaturase 2). Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von mehrfach ungesättigten Fettsäuren, die für verschiedene physiologische Funktionen unerlässlich sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SC-26196 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von SC-26196 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
SC-26196 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SC-26196 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Nitrilgruppe in SC-26196 kann reduziert werden, um Amin-Derivate zu bilden.
Substitution: SC-26196 kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide und Amine
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SC-26196, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
SC-26196 wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:
Chemie: SC-26196 wird als Werkzeugverbindung verwendet, um die Rolle der Delta-6-Desaturase im Fettsäurestoffwechsel zu untersuchen.
Biologie: Es wird verwendet, um die Auswirkungen der Inhibition der Delta-6-Desaturase auf zelluläre Prozesse und Signalwege zu untersuchen.
Medizin: SC-26196 hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Stoffwechselstörungen und bestimmten Krebsarten.
Industrie: SC-26196 wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet
Wirkmechanismus
SC-26196 entfaltet seine Wirkung durch Inhibition der Aktivität der Delta-6-Desaturase, einem Enzym, das an der Umwandlung von Linolsäure in Gamma-Linolensäure beteiligt ist. Diese Inhibition führt zu einer Verringerung der Synthese von Arachidonsäure, einem Vorläufer proinflammatorischer Eicosanoide. Durch die Reduzierung der Spiegel dieser entzündungsfördernden Mediatoren zeigt SC-26196 entzündungshemmende Eigenschaften. Die beteiligten molekularen Ziele und Pfade umfassen die Inhibition der Delta-6-Desaturase-Aktivität und die anschließende Reduktion der Arachidonsäure-Spiegel .
Wissenschaftliche Forschungsanwendungen
SC-26196 has been extensively studied for its applications in various fields:
Chemistry: SC-26196 is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.
Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes and signaling pathways.
Medicine: SC-26196 has potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
Industry: SC-26196 is used in the development of new drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Target of Action
SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, FADS2) . This enzyme plays a crucial role in the synthesis of arachidonic acid, a key component of inflammatory responses .
Mode of Action
SC-26196 specifically inhibits D6D activity, with an IC50 value of 0.2 µM in a rat liver microsomal assay . By inhibiting D6D, SC-26196 reduces the synthesis of arachidonic acid, thereby mitigating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by SC-26196 is the synthesis of arachidonic acid. D6D is a rate-limiting enzyme in this pathway, and its inhibition by SC-26196 leads to a decrease in arachidonic acid production . This, in turn, can affect various downstream effects related to inflammation.
Pharmacokinetics
In animal studies, SC-26196 was included in the diet at varying concentrations to achieve dosages of 0, 10, 30, and 100 mg/kg per day . The compound was found to decrease the calculated D6D index in both adipose tissue and liver, indicating its bioavailability and effectiveness in inhibiting D6D .
Result of Action
The primary result of SC-26196’s action is a decrease in inflammation. In a mouse edema model, SC-26196 decreased edema to the same extent as indomethacin or essential fatty acid deficiency . Additionally, treatment with SC-26196 improved glucose tolerance in obese insulin-resistant mice .
Action Environment
The action of SC-26196 can be influenced by various environmental factors, including diet. For instance, the compound’s effectiveness in inhibiting D6D was demonstrated when it was included in the diet of mice
Biochemische Analyse
Biochemical Properties
SC-26196 plays a significant role in biochemical reactions, particularly as an inhibitor of the Delta6 desaturase enzyme . This enzyme is crucial in the metabolism of fatty acids, and its inhibition by SC-26196 can have significant biochemical implications .
Cellular Effects
SC-26196 has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) at a concentration of 200 nM .
Molecular Mechanism
The molecular mechanism of action of SC-26196 involves its binding to the Delta6 desaturase enzyme, thereby inhibiting its activity . This interaction can lead to changes in the metabolism of fatty acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, SC-26196 has been shown to cause a decrease in the calculated Δ6-desaturase index in both adipose tissue and liver when included in the diet at varying concentrations . This indicates that the effects of SC-26196 can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of SC-26196 have been shown to vary with different dosages . For instance, feeding 100 mg SC-26196 per kg body weight per day was found to inhibit the Δ6-desaturase enzyme .
Metabolic Pathways
SC-26196 is involved in the metabolic pathway of fatty acids, where it interacts with the Delta6 desaturase enzyme . This interaction can affect metabolic flux or metabolite levels within the cell .
Transport and Distribution
Given its role as a Delta6 desaturase inhibitor, it may interact with transporters or binding proteins involved in fatty acid metabolism .
Subcellular Localization
Given its role in fatty acid metabolism, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SC-26196 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SC-26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
SC-26196 undergoes various chemical reactions, including:
Oxidation: SC-26196 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitrile group in SC-26196 can be reduced to form amine derivatives.
Substitution: SC-26196 can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines
Major Products
The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SC-26196: Potenter Inhibitor der Delta-6-Desaturase mit entzündungshemmenden Eigenschaften.
Delta-5-Desaturase-Inhibitoren: Verbindungen, die die Delta-5-Desaturase hemmen, ein weiteres Enzym, das am Fettsäurestoffwechsel beteiligt ist.
Stearoyl-CoA-Desaturase-Inhibitoren: Verbindungen, die die Stearoyl-CoA-Desaturase hemmen, ein Enzym, das an der Synthese von einfach ungesättigten Fettsäuren beteiligt ist
Einzigartigkeit
SC-26196 ist einzigartig in seiner hohen Selektivität für die Delta-6-Desaturase, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle dieses Enzyms in verschiedenen biologischen Prozessen zu untersuchen. Seine potenten entzündungshemmenden Eigenschaften und die orale Bioverfügbarkeit unterscheiden es außerdem von anderen ähnlichen Verbindungen .
Biologische Aktivität
Overview
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, also referred to as SC-26196, is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of the enzyme Delta6 desaturase (D6D), which is critical in fatty acid metabolism. The implications of this inhibition are significant, particularly in the context of inflammatory processes and metabolic disorders.
Chemical Structure and Properties
The molecular formula of (E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile is C27H29N5, with a molecular weight of approximately 423.55 g/mol. Its structure includes:
- A pentanenitrile chain
- A diphenyl group
- A piperazine ring with a pyridine derivative
This unique combination contributes to its biological activity and potential therapeutic applications.
Inhibition of Delta6 Desaturase
The primary biological activity of SC-26196 is its inhibition of D6D, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). The inhibition occurs through specific binding to the enzyme, leading to reduced production of arachidonic acid, a key fatty acid involved in inflammatory responses.
Key Findings:
- IC50 Value: The IC50 for D6D inhibition is reported to be approximately 0.2 µM in rat liver microsomal assays.
- Inflammation Reduction: In animal models, SC-26196 has demonstrated the ability to reduce edema comparable to established anti-inflammatory agents like indomethacin.
Biological Activity and Applications
The biological implications of SC-26196 extend beyond mere enzyme inhibition. Its activity suggests potential applications in various therapeutic areas:
- Anti-inflammatory Effects: By inhibiting D6D, SC-26196 may play a role in managing conditions characterized by excessive inflammation.
- Metabolic Disorders: Given its influence on fatty acid metabolism, it may have therapeutic potential in metabolic syndromes and related diseases.
- Cell Proliferation Inhibition: Studies indicate that at concentrations around 200 nM, SC-26196 can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs).
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of SC-26196, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SC-26196 | Piperazine and pyridine groups | Inhibitor of Delta6 desaturase |
Compound A | Similar piperazine structure | Anti-inflammatory properties |
Compound B | Varying substituents on piperazine | Diverse pharmacological activities |
This table highlights how SC-26196's specific structural features may confer distinct biological profiles compared to other compounds.
Study 1: In Vivo Efficacy
In a controlled study involving mice, SC-26196 was administered at varying dosages (0, 10, 30, and 100 mg/kg). The results indicated a dose-dependent reduction in inflammation markers, reinforcing its potential as an anti-inflammatory agent.
Study 2: Cellular Mechanisms
Another study focused on the cellular effects of SC-26196 on PBMCs demonstrated significant inhibition of cell proliferation at concentrations as low as 200 nM. This suggests that SC-26196 may influence immune cell function through its action on lipid metabolism pathways.
Eigenschaften
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.